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For Researchers, Scientists, and Drug Development Professionals

Introduction
Zipalertinib, also known as TAS-6417 and CLN-081, is a third-generation, irreversible, small-

molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is

specifically designed to target EGFR mutations, with a particular focus on exon 20 insertion

mutations, which are notoriously resistant to earlier-generation TKIs.[1] This technical guide

provides a comprehensive overview of the molecular structure of Zipalertinib, its

physicochemical properties, mechanism of action, and the experimental methodologies used to

characterize it.

Molecular Structure and Chemical Properties
Zipalertinib is a complex heterocyclic molecule with the chemical formula C₂₃H₂₀N₆O.[2][3] Its

structure is characterized by a quinoline moiety linked to a pyrimido[5,4-b]indolizine core, with

an acrylamide group that plays a crucial role in its mechanism of action.
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Identifier Value

IUPAC Name

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-

dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-

enamide[2]

CAS Number 1661854-97-2[1][2][3]

Molecular Formula C₂₃H₂₀N₆O[2][3]

Canonical SMILES CC1=C--INVALID-LINK--NC(=O)C=C[2]

InChI Key MKCYPWYURWOKST-INIZCTEOSA-N[1]

Synonyms TAS-6417, CLN-081, TPC-064[1]

Physicochemical Properties
A summary of the key physicochemical properties of Zipalertinib is presented below. These

properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value Source

Molecular Weight 396.45 g/mol [3]

Predicted Density 1.40 ± 0.1 g/cm³ [4]

Topological Polar Surface Area 98.7 Å² [2]

Solubility (DMSO) 79 mg/mL (199.27 mM) Selleckchem

Solubility (Ethanol) 79 mg/mL (199.27 mM) Selleckchem

Synthesis of Zipalertinib
The chemical synthesis of Zipalertinib has been described in U.S. Patent 9,650,386. While the

full, detailed protocol is proprietary, the patent outlines the key synthetic steps involved in the

construction of the complex heterocyclic core and the final attachment of the acrylamide

warhead. The synthesis is a multi-step process that likely involves the sequential construction

of the pyrimido[5,4-b]indolizine ring system followed by the introduction of the quinoline and

acrylamide moieties.
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X-ray Crystallography
The three-dimensional structure of Zipalertinib in complex with the EGFR kinase domain has

been determined by X-ray crystallography and is available in the Protein Data Bank (PDB)

under the accession code 8F1H. This structural information provides critical insights into the

binding mode of Zipalertinib and the molecular basis for its selectivity.

The crystal structure reveals that Zipalertinib binds to the ATP-binding site of the EGFR kinase

domain. The acrylamide group forms a covalent bond with the cysteine residue at position 797

(Cys797) in the active site, leading to irreversible inhibition of the enzyme. This covalent

interaction is a hallmark of third-generation EGFR TKIs.

Mechanism of Action and Signaling Pathway
Zipalertinib is a potent and selective inhibitor of EGFR, particularly against exon 20 insertion

mutations. These mutations lead to the constitutive activation of the EGFR signaling pathway,

promoting uncontrolled cell proliferation and survival in non-small cell lung cancer (NSCLC).

EGFR Signaling Pathway Inhibition
The binding of Zipalertinib to the EGFR kinase domain prevents the autophosphorylation of

the receptor, thereby blocking the initiation of downstream signaling cascades. The two major

pathways that are inhibited are the PI3K-AKT and MAPK/ERK pathways.
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Figure 1. Zipalertinib's inhibition of the EGFR signaling pathway.
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By inhibiting these pathways, Zipalertinib effectively suppresses tumor cell growth and

induces apoptosis (programmed cell death).

Biological Activity and Efficacy
The biological activity of Zipalertinib has been extensively characterized in preclinical and

clinical studies.

In Vitro Potency
Zipalertinib has demonstrated potent inhibitory activity against a range of EGFR exon 20

insertion mutations, while showing significantly less activity against wild-type (WT) EGFR,

which contributes to its favorable safety profile.

EGFR Mutant IC₅₀ (nM)

Exon 19 del ~1.5

L858R ~2.0

Exon 20 ins (various) 5 - 150

WT EGFR >200

Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions.

Clinical Efficacy
Clinical trials have demonstrated the efficacy of Zipalertinib in patients with NSCLC harboring

EGFR exon 20 insertion mutations who have progressed on prior therapies.

Clinical Endpoint Value

Objective Response Rate (ORR) 35.2% - 40%[5][6]

Median Duration of Response (DOR) 8.8 - 14.7 months[5][6]

Experimental Protocols
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Western Blot for EGFR Phosphorylation
This protocol describes the general procedure for assessing the effect of Zipalertinib on EGFR

phosphorylation in cancer cell lines.
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Figure 2. General workflow for Western blot analysis.
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Detailed Methodology:

Cell Culture: Culture NSCLC cells harboring EGFR exon 20 insertion mutations (e.g., NCI-

H1975) in appropriate media until they reach 70-80% confluency.

Treatment: Treat the cells with varying concentrations of Zipalertinib (e.g., 0, 10, 50, 100,

500 nM) for a specified time (e.g., 2, 6, 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, and a loading control (e.g., GAPDH or

β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Data Analysis: Quantify the band intensities using densitometry software and normalize the

phospho-EGFR signal to total EGFR and the loading control.

Cell Viability Assay (MTS Assay)
This protocol outlines a general method for assessing the effect of Zipalertinib on the viability

of cancer cell lines.
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Figure 3. General workflow for an MTS cell viability assay.
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Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and

allow them to adhere overnight.

Treatment: Treat the cells with a serial dilution of Zipalertinib in fresh media. Include

vehicle-only (e.g., DMSO) and untreated controls.

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72

hours).

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's

instructions.[7]

Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the

MTS tetrazolium salt into a colored formazan product.[7]

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a

microplate reader.[7]

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-

treated controls, and plot the results to determine the half-maximal inhibitory concentration

(IC₅₀) of Zipalertinib.

Conclusion
Zipalertinib is a promising, next-generation EGFR TKI with a well-defined molecular structure

and a clear mechanism of action. Its covalent binding to Cys797 of EGFR and its selectivity for

exon 20 insertion mutations make it a valuable therapeutic agent for a specific subset of

NSCLC patients. The data presented in this technical guide, from its fundamental chemical

properties to its biological activity, provide a comprehensive understanding of Zipalertinib for

researchers and drug development professionals. Further investigation into its synthesis and

the development of detailed, standardized experimental protocols will continue to be of high

interest to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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